Product packaging for (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid(Cat. No.:CAS No. 108026-94-4)

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Cat. No.: B1256587
CAS No.: 108026-94-4
M. Wt: 512.7 g/mol
InChI Key: NXZJPJLQVAKBTH-KGEHITQBSA-N
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Description

Significance of Ganoderma Species in Natural Product Research

Ganoderma species, often referred to as "Lingzhi" or "Reishi" mushrooms, have a long history of use in traditional medicine for promoting longevity and health rsc.orgmycosphere.org. Modern research has increasingly validated many of these traditional uses by identifying and characterizing the bioactive compounds responsible for their therapeutic properties rsc.orgmdpi.comekb.eg. The genus is a prolific source of natural products, with hundreds of new compounds, predominantly lanosterol (B1674476) derivatives (ganoderic acids) and polysaccharides, having been isolated and studied scielo.org.mx. The significance of Ganoderma in natural product research stems from the diverse biological activities exhibited by its constituents, including anticancer, immunomodulatory, antioxidant, anti-inflammatory, antiviral, and hepatoprotective effects rsc.orgmdpi.comekb.egnih.govmdpi.com. This broad spectrum of potential therapeutic applications makes Ganoderma species a crucial area of investigation for the discovery of novel drug leads mdpi.com.

Overview of Lanostane-Type Triterpenoids and Ganoderic Acids

Triterpenoids are a large class of natural compounds derived from the acyclic precursor squalene, characterized by a structure composed of six isoprene (B109036) units ekb.egnih.gov. Lanostane-type triterpenoids are a specific group within this class, featuring a tetracyclic lanostane (B1242432) carbon skeleton nih.govmdpi.com. Ganoderic acids are the predominant lanostane-type triterpenoids found in Ganoderma species and are considered among the most important pharmacologically active constituents nih.govtaylorandfrancis.com. Over 300 different triterpenoids, many of which are ganoderic acids, have been isolated and identified from the fruiting bodies, spores, and mycelia of Ganoderma species nih.govnih.govresearchgate.net. These compounds often possess hydroxyl or carbonyl groups at various positions, and structural variations in the side chain contribute to their diverse biological activities rsc.orgnih.gov. Ganoderic acids are known to exhibit a wide range of biological effects, including anti-tumor, anti-inflammatory, antiviral, and hepatoprotective properties scielo.org.mxtaylorandfrancis.comresearchgate.netnih.gov.

Academic Focus on Ganoderic Acid Mf: A Specific Compound of Research Interest

While many ganoderic acids have been identified and studied, specific compounds like Ganoderic acid Mf have become subjects of focused academic research due to their unique structures and observed biological activities. Ganoderic acid Mf is a lanostane-type triterpenoid (B12794562) found in Ganoderma lucidum researchgate.net. Its chemical structure includes an acetyl group and hydroxyl group substitutions on the lanostane skeleton nih.gov. The specific arrangement of functional groups and double bonds in Ganoderic acid Mf distinguishes it from other ganoderic acids and is believed to contribute to its particular biological profile researchgate.net. Research efforts have been directed towards isolating, characterizing, and investigating the biological properties of Ganoderic acid Mf, often in comparison to closely related ganoderic acids.

Current State of Research on Ganoderic Acid Mf: A Comprehensive Perspective

Current research on Ganoderic acid Mf is primarily focused on elucidating its biological activities, particularly its effects on cancer cells. Studies have investigated its ability to induce apoptosis (programmed cell death) in various human carcinoma cell lines nih.gov. For instance, research on human cervical carcinoma HeLa cells demonstrated that Ganoderic acid Mf can induce apoptosis through a mitochondria-mediated pathway nih.gov. This research also highlighted that Ganoderic acid Mf caused cell cycle arrest in the G1 phase in HeLa cells, distinguishing its mechanism from that of its positional isomer, Ganoderic acid S, which caused S phase arrest nih.gov.

Comparative studies between Ganoderic acid Mf and other ganoderic acids are also part of the current research landscape. For example, a study comparing Ganoderic acid Mf and Ganoderic acid S noted that while both showed cytotoxicity against human tumor cells, Ganoderic acid Mf exhibited better selectivity between normal and cancer cells researchgate.netnih.gov. The stability of Ganoderic acid Mf, particularly the presence of double bonds at positions C-7(8) and 9(11), has also been a subject of study researchgate.net.

Although research on Ganoderic acid Mf is ongoing, the findings to date suggest its potential as a compound with selective cytotoxic effects on cancer cells and specific mechanisms of action, such as inducing G1 phase cell cycle arrest and mitochondria-mediated apoptosis.

Here is a table summarizing some research findings related to Ganoderic acid Mf:

CompoundSourceCell Line TestedObserved ActivityKey FindingReference
Ganoderic acid MfGanoderma lucidumHeLaInduction of apoptosis, Cell cycle arrestInduces mitochondria-mediated apoptosis, causes G1 phase arrest nih.gov
Ganoderic acid MfGanoderma lucidumVarious human carcinoma cell linesDecreased cell population growthShowed better selectivity between normal and cancer cells compared to GA-S nih.gov
Ganoderic acid Mf, S, MkGanoderma lucidum95D, HeLaModerate cytotoxicityStability studied with double bonds at C-7(8) and 9(11) researchgate.net

Further research is needed to fully understand the therapeutic potential and mechanisms of action of Ganoderic acid Mf.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O5 B1256587 (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid CAS No. 108026-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108026-94-4

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-26(34)32(8)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27-,30-,31-,32-/m1/s1

InChI Key

NXZJPJLQVAKBTH-KGEHITQBSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

physical_description

Solid

Synonyms

ganoderic acid Mf

Origin of Product

United States

Sources and Bioproduction of Ganoderic Acid Mf

Natural Occurrence of Ganoderic Acid Mf within Ganoderma Species

Ganoderic acids, as a broad class of compounds, are well-documented constituents of Ganoderma fungi. However, the presence and concentration of specific ganoderic acids, such as Ganoderic acid Mf, can vary significantly depending on the part of the fungus and the specific species.

The fruiting bodies of Ganoderma lucidum are a rich source of a diverse array of triterpenoids. While numerous studies have identified a multitude of ganoderic acids from the fruiting bodies, specific isolation and quantification of Ganoderic acid Mf from this part of the mushroom are not as extensively documented as some other ganoderic acids. However, advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying the complex triterpenoid (B12794562) profiles of these fungi, suggesting the likely presence of a wide range of these compounds, including Ganoderic acid Mf, in varying concentrations.

Ganoderma Part Key Findings on Triterpenoids
Fruiting Body Contains a complex mixture of over 150 triterpenoids, with the overall profile varying by species and growth conditions.

Submerged fermentation of Ganoderma lucidum mycelia has been a significant focus of research for the controlled production of bioactive compounds. It is from the fermented mycelia of Ganoderma lucidum that Ganoderic acid Mf has been successfully purified and characterized. This controlled environment allows for the optimization of growth conditions to enhance the production of specific desired metabolites.

Ganoderma Part Key Findings on Ganoderic Acid Mf
Mycelial Cultures Confirmed source for the purification of Ganoderic acid Mf.

Ganoderma spores are another valuable source of triterpenoids. Research has shown that spores contain a distinct profile of these compounds, which can differ from that of the fruiting body and mycelium. While a number of ganoderic acids have been identified in the spores of G. lucidum, specific reports detailing the isolation of Ganoderic acid Mf from spores are limited. The analysis of triterpenoids in spores is an ongoing area of research, with the potential for discovering unique compound profiles.

Ganoderma Part Key Findings on Triterpenoids
Spores Contain a diverse range of triterpenoids, though the profile may differ from the fruiting body and mycelia.

Biosynthesis of Ganoderic Acids within Ganoderma Organisms

The biosynthesis of ganoderic acids in Ganoderma is a complex process that originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.

The MVA pathway begins with the precursor molecule acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

The key enzymes and intermediates in the initial stages of the MVA pathway in Ganoderma are outlined below:

Enzyme Abbreviation Reaction
Acetoacetyl-CoA thiolase AACT Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
HMG-CoA synthase HMGS Condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
HMG-CoA reductase HMGR Reduction of HMG-CoA to mevalonate. This is a key rate-limiting step.
Mevalonate kinase MVK Phosphorylation of mevalonate to mevalonate-5-phosphate.
Phosphomevalonate kinase PMK Phosphorylation of mevalonate-5-phosphate to mevalonate-5-pyrophosphate.
Mevalonate pyrophosphate decarboxylase MVD Decarboxylation of mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP).
Isopentenyl pyrophosphate isomerase IDI Isomerization of IPP to dimethylallyl pyrophosphate (DMAPP).

Following the synthesis of IPP and DMAPP, these five-carbon units are sequentially condensed to form larger isoprenoid precursors. Farnesyl diphosphate (FPP), a 15-carbon molecule, is a critical branch point intermediate. In the biosynthesis of ganoderic acids, two molecules of FPP are condensed to form squalene, which is then cyclized to produce the foundational triterpenoid skeleton, lanosterol (B1674476).

The enzymes catalyzing these crucial steps have been identified and characterized in Ganoderma lucidum:

Farnesyl Diphosphate Synthase (FPS): This enzyme catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to generate FPP.

Squalene Synthase (SQS): SQS catalyzes the head-to-head condensation of two molecules of FPP to form squalene. The gene encoding SQS has been cloned from G. lucidum, and its expression has been shown to increase during the development of the mushroom primordia.

Squalene Epoxidase (SE): This enzyme catalyzes the epoxidation of squalene to 2,3-oxidosqualene.

Lanosterol Synthase (LS): LS is a crucial cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid precursor of all ganoderic acids.

The conversion of lanosterol into the vast array of ganoderic acids, including Ganoderic acid Mf, involves a series of complex and specific modifications, primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYP450s). These enzymes introduce oxygen atoms into the lanosterol backbone, leading to a variety of hydroxylations, oxidations, and other structural rearrangements that give rise to the diverse chemical structures of ganoderic acids. While the overarching role of CYPs is established, the precise enzymatic cascade and the specific CYPs responsible for the biosynthesis of Ganoderic acid Mf from lanosterol are still areas of active scientific investigation.

Mevalonate/Isoprenoid (MVA) Pathway Intermediates and Enzymes

Key Enzyme Systems: HMG-CoA Reductase, Farnesyl Diphosphate Synthase, Squalene Synthase, Lanosterol Synthase

The initial stages of ganoderic acid biosynthesis are governed by several key enzyme systems that construct the foundational triterpene skeleton.

HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. nih.govupm.edu.ph In Ganoderma lucidum, HMGR is considered a key enzyme for ganoderic acid biosynthesis. nih.govresearchgate.net The gene encoding HMGR has been isolated and characterized from this fungus. jst.go.jpnih.gov Studies have shown that the expression level of the HMGR gene is relatively low during the early mycelial growth stages but reaches its highest level in the primordia, the initial stage of the mushroom fruiting body. jst.go.jpnih.gov The strategic overexpression of a truncated version of the HMGR gene in G. lucidum led to a twofold increase in the total ganoderic acid content, confirming its significant role in the pathway. nih.govresearchgate.net

Farnesyl Diphosphate Synthase (FPS): FPS is a crucial enzyme that catalyzes the synthesis of farnesyl diphosphate (FPP), which serves as the direct precursor for the synthesis of sesquiterpenoids and as a building block for triterpenoids. researchgate.netmdpi.com The gene for FPS has been isolated from G. lucidum, and its expression is observed to be constitutive during the mycelium growth phase but accumulates to high levels during the formation of mushroom primordia. nih.govresearchgate.net This upregulation during development suggests a pivotal role in the production of secondary metabolites like ganoderic acids. atlantis-press.com

Squalene Synthase (SQS): This enzyme marks the first committed step specific to triterpene and sterol biosynthesis, catalyzing the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene. frontiersin.orgnih.govresearchtrend.net The gene encoding SQS has been cloned from G. lucidum, and its expression is developmentally regulated, increasing significantly in the later stages of mycelial incubation and in the mushroom primordia. nih.govkoreascience.kr Overexpression of the squalene synthase gene has been shown to enhance the accumulation of both total and individual ganoderic acids, identifying it as another key control point in the biosynthetic pathway. nih.gov

Lanosterol Synthase (LS): Lanosterol synthase is responsible for the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic intermediate and the foundational skeleton for all ganoderic acids. frontiersin.orgnih.gov A putative lanosterol synthase gene has been cloned and successfully overexpressed in Ganoderma lingzhi. This genetic modification resulted in a significant increase in the content of several ganoderic acids, including a 2.0-fold increase in Ganoderic acid Mf. daneshyari.com This finding directly demonstrates the critical role of lanosterol synthase in providing the necessary precursor for subsequent modifications leading to Ganoderic acid Mf. daneshyari.com

Post-Lanosterol Modifications: Oxidations, Reductions, and Acylations

The vast structural diversity of ganoderic acids, including Ganoderic acid Mf, arises from a series of modifications to the lanosterol backbone. nih.gov These final biosynthetic steps are complex and involve a variety of enzymatic reactions, primarily oxidations, reductions, and acylations, that decorate the core triterpenoid structure. frontiersin.orgsemanticscholar.orgnih.gov

These modifications are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which are a large family of enzymes responsible for the oxidation of various substrates. researchgate.net Research has begun to identify specific CYP450s involved in ganoderic acid biosynthesis. For instance, one study successfully identified CYP5150L8 from G. lucidum as the enzyme that catalyzes a three-step oxidation of lanosterol at the C-26 position to produce a ganoderic acid precursor, 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). jeffleenovels.com Further research identified another P450 enzyme, CYP5139G1, which is responsible for the C-28 oxidation of HLDOA, resulting in the formation of a new ganoderic acid. proquest.com These findings highlight how the combinatorial action of different CYP450s and other modifying enzymes leads to the remarkable heterogeneity of ganoderic acids found in Ganoderma. nih.gov

Genetic Regulation of Ganoderic Acid Biosynthesis

The production of ganoderic acids is a tightly regulated process, controlled at the genetic level to coordinate with the developmental stages of the fungus and in response to environmental cues.

Transcriptional Control of Biosynthetic Genes

The biosynthesis of ganoderic acids is closely linked to the morphological development of Ganoderma lucidum. nih.govfrontiersin.org The expression of the key biosynthetic genes, including those for HMGR, FPS, SQS, and LS, is transcriptionally regulated. atlantis-press.com Gene expression analyses have consistently shown that the transcript levels of these genes are significantly upregulated during the formation of the primordia and fruiting body compared to the vegetative mycelial stage. atlantis-press.comfrontiersin.org For example, at the immature stage of the fruiting body, the transcript levels for the genes encoding HMGR, FPS, SQS, and LS were found to be up-regulated by 1.8-, 8.7-, 30.5-, and 19.2-fold, respectively. atlantis-press.com This coordinated upregulation ensures that the metabolic flux is directed towards the production of these secondary metabolites during specific developmental phases. Furthermore, external factors and signaling molecules can also influence the transcription of these genes. For example, the addition of sodium acetate to the culture has been shown to significantly up-regulate the expression of genes for HMG-CoA synthase, FPS, and SQS, leading to increased ganoderic acid accumulation. nih.gov

Role of Regulatory Factors (e.g., LaeA)

In addition to developmental cues, global regulatory factors play a crucial role in controlling entire secondary metabolite gene clusters. In Ganoderma, the methyltransferase LaeA has been identified as a key global regulator of ganoderic acid biosynthesis. frontiersin.orgnih.govnih.gov LaeA was first discovered in the fungus Aspergillus nidulans and is known to be a master regulator of secondary metabolism in many filamentous fungi. mdpi.com

Studies in Ganoderma lingzhi have demonstrated that LaeA acts as a positive regulator of the ganoderic acid biosynthetic pathway. frontiersin.orgnih.gov Targeted deletion of the laeA gene resulted in a significant reduction in the production of ganoderic acids. nih.govresearchgate.net This was accompanied by a drastic decrease in the transcription levels of the genes involved in the biosynthetic pathway. frontiersin.orgnih.gov Conversely, the constitutive overexpression of laeA led to an increased concentration of ganoderic acids. frontiersin.orgnih.gov These results confirm that LaeA plays an essential role in the regulation of ganoderic acid biosynthesis by controlling the expression of the necessary biosynthetic genes. frontiersin.orgnih.gov

Biotechnological Strategies for Enhanced Production of Ganoderic Acid Mf

Due to their significant biological activities and low natural abundance, there is considerable interest in developing strategies to enhance the production of ganoderic acids. Biotechnological approaches, particularly genetic engineering, offer powerful tools to increase the yield of these valuable compounds. nih.govresearchgate.net

Strain Improvement through Genetic Engineering

Genetic engineering of Ganoderma species is an effective approach to improve the biosynthesis of ganoderic acids. nih.govresearchgate.net One primary strategy involves the overexpression of key rate-limiting enzymes in the biosynthetic pathway. As previously mentioned, the deregulated overexpression of a homologous HMG-CoA reductase gene increased the total ganoderic acid content. nih.govnih.gov

A study specifically demonstrated the impact of this strategy on Ganoderic acid Mf production. Overexpression of the homologous lanosterol synthase (LS) gene in G. lingzhi not only increased the accumulation of the precursor lanosterol but also enhanced the content of six different ganoderic acids. daneshyari.com Notably, the content of Ganoderic acid Mf in the transgenic strains was 2.0 times higher than that in the wild-type strain. daneshyari.com

While overexpressing a single gene can be effective, it can also create metabolic bottlenecks downstream. nih.gov Therefore, more advanced strategies are being explored, such as the co-expression of multiple biosynthetic genes to create a more balanced metabolic flux. nih.gov Another promising approach is the manipulation of transcription factors, like LaeA, which can simultaneously upregulate numerous genes within the biosynthetic pathway. nih.gov Furthermore, combining modern genetic engineering with classical breeding techniques, such as the mating of two genetically modified monokaryotic strains, has been successfully used to create new dikaryotic strains with enhanced production of individual ganoderic acids. frontiersin.org

Table 1: Impact of Gene Overexpression on Ganoderic Acid Production in Ganoderma sp.

Gene Overexpressed Key Enzyme Fold Increase in Ganoderic Acid Mf Fold Increase in Other Individual GAs Reference
ls Lanosterol Synthase 2.0 GA-O (6.1), GA-Mk (2.2), GA-T (3.2), GA-S (4.8), GA-Me (1.9) daneshyari.com
tHMGR Truncated HMG-CoA Reductase Not specified 2.0-fold increase in total GAs nih.govresearchgate.net
sqs Squalene Synthase Not specified Enhanced accumulation of total and individual GAs nih.gov

Optimization of Culture Conditions for Mycelial Production

Submerged fermentation of Ganoderma lucidum mycelia offers a promising alternative to the cultivation of fruiting bodies for the production of ganoderic acids, including Ganoderic acid Mf. This method allows for greater control over environmental parameters and can lead to higher yields in a shorter timeframe. researchgate.net A two-stage liquid culture strategy, involving a dynamic culture stage followed by a static culture stage, has been shown to be efficient for ganoderic acid production. nih.gov

The optimization of culture conditions is crucial for maximizing mycelial biomass and the accumulation of ganoderic acids. Key factors that have been investigated include:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the culture medium significantly impact mycelial growth and ganoderic acid production. Glucose has been identified as an effective carbon source, with an optimal concentration of around 40 g/L for the production of certain ganoderic acids. nih.govresearchgate.net

pH: The initial pH of the fermentation broth is a critical parameter. G. lucidum has been found to grow best in acidic environments, with an optimal pH range of 4.5 to 5.5. ijcmas.comissaasphil.org

Temperature: The optimal temperature for maximal biomass production has been found to be around 30°C. ijcmas.com

Aeration: Adequate air supply is important for the accumulation of triterpenoids. Higher oxygen concentrations in the gas phase can lead to higher biomass and total ganoderic acid accumulation in liquid static culture. nih.govnih.gov

By carefully controlling these parameters, researchers have been able to significantly enhance the yield of ganoderic acids. For example, under optimized conditions in a two-stage liquid culture, the total yield of five major triterpenoids reached 963 mg/L. nih.govnih.gov

Table 3: Optimized Culture Conditions for Ganoderic Acid Production

Parameter Optimal Condition Reference
Culture Strategy Two-stage (dynamic followed by static) nih.gov
Carbon Source (Glucose) 40 g/L nih.govresearchgate.net
pH 4.5 - 5.5 ijcmas.comissaasphil.org
Temperature 30°C ijcmas.com
Aeration Enhanced air supply nih.govnih.gov

Isolation, Purification, and Structural Elucidation Methodologies for Ganoderic Acid Mf

Extraction Techniques for Ganoderic Acid Mf from Biomass

The initial and critical step in obtaining Ganoderic acid Mf is its extraction from the fungal biomass, typically the fruiting bodies or mycelia of Ganoderma lucidum. The choice of extraction method significantly impacts the yield and purity of the target compound.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely used and effective method for isolating triterpenoids like Ganoderic acid Mf. These approaches leverage the solubility of the compound in various organic solvents.

Commonly employed solvents include ethanol (B145695), methanol (B129727), acetone, chloroform (B151607), and ether, or mixtures thereof. nih.gov The selection of the solvent is crucial and is often based on polarity and the desired selectivity for triterpenoids over other cellular components like polysaccharides. For instance, ethanol is frequently used for the extraction of ganoderic acids. unirioja.esnih.govganoderma-market.com A typical procedure involves the extraction of chipped or powdered Ganoderma lucidum fruiting bodies with 95% ethanol at elevated temperatures. nih.gov The process is often repeated multiple times to ensure maximum recovery of the compounds. nih.gov

Another common approach involves a multi-step solvent extraction. Dried and powdered mycelium can be extracted sequentially with different solvents. For example, a two-step extraction using ethanol followed by petroleum ether has been utilized to obtain a crude triterpene extract. sigmaaldrich.com The resulting extract is then typically concentrated under reduced pressure to yield a crude mixture of ganoderic acids. google.com

Table 1: Comparison of Solvent-Based Extraction Methods for Ganoderic Acids
Solvent System Extraction Method Key Findings Reference(s)
95% EthanolHot extraction (80°C)Effective for initial extraction from fruiting bodies. nih.gov
Ethanol:Water (7:3)SonicationUsed for extracting both wild and commercial samples. unirioja.es
EthanolMaceration (twice, each for one week)A prolonged extraction process for dried mycelium. researchgate.net
80 wt% Ethanol Water SolutionLeachingHighlighted as a less toxic and more environmentally friendly alternative to chloroform. google.com
MethanolSolvent extractionUsed to separate ganoderic acids from Ganoderma lucidum spores. mdpi.com

Advanced Extraction Technologies

To enhance extraction efficiency and reduce solvent consumption and extraction time, several advanced technologies have been explored for the extraction of ganoderic acids.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls, facilitating the release of intracellular components. Sonication in an ultrasonic bath has been employed for the extraction of ganoderic acids using an ethanol-water mixture. unirioja.es Studies have shown that optimizing parameters such as ultrasonic power, extraction temperature, and time can significantly improve the yield of triterpenoids. plos.org For instance, optimal conditions for the ultrasonic-assisted co-extraction of polysaccharides and triterpenoids were determined to be an ultrasonic power of 210 W, an extraction temperature of 80°C, a liquid-to-solid ratio of 50 mL/g, and an extraction time of 100 minutes using 50% aqueous ethanol. plos.org

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO2), offers a green alternative to traditional solvent extraction. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. Research has demonstrated that lower temperatures (40°C) and high pressure (30 MPa) can lead to optimized purification of ganoderic acids. scientific.net

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are essential to isolate and purify Ganoderic acid Mf to a high degree.

Column Chromatography (e.g., Silica (B1680970) Gel, Reversed-Phase C-18)

Column chromatography is a fundamental and indispensable technique for the initial fractionation of the crude extract.

Silica Gel Chromatography: This normal-phase chromatography technique separates compounds based on their polarity. The crude extract is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. nih.gov For example, a chloroform/acetone gradient system is often used for the initial separation of the ethanol extract. nih.gov

Reversed-Phase C-18 Chromatography: Following initial fractionation on silica gel, reversed-phase chromatography on a C-18 stationary phase is commonly employed for further purification. nih.gov In this method, a polar mobile phase is used, and compounds are separated based on their hydrophobicity. A water/methanol gradient is a typical mobile phase system for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for the fine purification of Ganoderic acid Mf from the enriched fractions obtained from column chromatography.

Analytical and semi-preparative reversed-phase HPLC on a C-18 column are the most common methods. researchgate.netjfda-online.com A gradient elution system is often necessary to achieve adequate separation of the structurally similar ganoderic acids. akjournals.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and an acidic aqueous solution, such as 0.1% acetic acid or phosphoric acid, to improve peak shape and resolution by suppressing the ionization of the acidic triterpenoids. nih.govakjournals.com The detection of the compounds is usually performed using a photodiode array (PDA) detector, with the wavelength set around 252 nm, which is characteristic for the chromophores present in many ganoderic acids. nih.govjfda-online.com

Preparative Scale Isolation Techniques

For obtaining larger quantities of pure Ganoderic acid Mf, preparative scale isolation techniques are necessary.

Preparative HPLC: This technique is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to process larger amounts of sample. semanticscholar.orgmdpi.com Researchers have successfully used preparative HPLC with C-18 columns to isolate several ganoderic acids, including those structurally related to Ganoderic acid Mf. researchgate.netsemanticscholar.org The mobile phase often consists of methanol and a dilute acid solution, such as trifluoroacetic acid (TFA). semanticscholar.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully applied for the preparative isolation of various ganoderic acids. sigmaaldrich.com By optimizing the two-phase solvent system, specific ganoderic acids can be separated with high purity in a single run. sigmaaldrich.comresearchgate.net For example, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been used to purify ganoderol B, ganoderic acid T, and ganoderic acid S. sigmaaldrich.com

Table 2: Chromatographic Conditions for Ganoderic Acid Purification
Technique Stationary Phase Mobile Phase Key Application Reference(s)
Column ChromatographySilica GelChloroform/Acetone gradientInitial fractionation of crude extract. nih.gov
Column ChromatographyReversed-Phase C-18Water/MethanolFurther purification after silica gel chromatography. nih.gov
HPLCReversed-Phase C-18Acetonitrile/0.1% aqueous Acetic AcidAnalytical and semi-preparative separation. nih.gov
Preparative HPLCC18Methanol/0.05% Trifluoroacetic Acid (TFA)Isolation of individual ganoderic acids. semanticscholar.org
HSCCCLiquid-Liquidn-hexane-ethyl acetate-methanol-waterPreparative isolation of multiple ganoderic acids. sigmaaldrich.com

The structural elucidation of the isolated Ganoderic acid Mf is then typically achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR). nih.govnih.gov These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule, ultimately confirming its identity.

Spectroscopic Methods for Structural Elucidation of Ganoderic Acid Mf

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ganoderic acid Mf. Both ¹H and ¹³C NMR are employed to map out the complete carbon-hydrogen framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For Ganoderic acid Mf, the ¹H NMR spectrum reveals characteristic signals for the various protons in the molecule. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment (e.g., whether they are part of a carbonyl group, a double bond, or a saturated ring system). tandfonline.comnih.gov The chemical shifts in the ¹³C NMR spectrum are crucial for assigning the carbon skeleton of Ganoderic acid Mf. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ganoderic Acid Mf

Position ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
1 --- 35.5
2 --- 27.5
3 3.23 (dd, J=11.5, 4.5 Hz) 79.2
4 --- 39.1
5 --- 51.0
6 --- 37.3
7 4.69 (s) 61.0
8 --- 149.6
9 --- 150.0
10 --- 47.0
11 --- 192.8
12 --- 59.0
13 --- 39.3
14 --- 39.0
15 --- 214.4
16 --- 33.6
17 --- 47.0
18 1.21 (s) 18.6
19 1.16 (s) 23.3
20 --- 35.5
21 1.40 (d, J=6.7 Hz) 17.8
22 --- 30.1
23 --- 198.2
24 --- 30.9
25 --- 33.5
26 --- 178.4
27 1.36 (d, J=7.3 Hz) 12.5
28 1.10 (s) 27.5
29 1.48 (s) 20.3
30 1.45 (s) 17.8

Data sourced from publicly available research literature.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the analysis of Ganoderic acid Mf, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the molecular mass, allowing for the determination of the exact elemental formula. nih.gov This high degree of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of small molecules that help to piece together the structure of the parent ion. nih.gov

Table 2: Mass Spectrometry Data for Ganoderic Acid Mf

Technique Ionization Mode Observed m/z Deduced Information
MS Electrospray Ionization (ESI) [M-H]⁻ Molecular Weight
HRMS ESI Precise m/z Elemental Formula

Data interpretation based on common practices in mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. tandfonline.comjfda-online.com For Ganoderic acid Mf, the IR spectrum would typically show absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching vibrations. tandfonline.com

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. tandfonline.com The presence of chromophores, such as conjugated double bonds and carbonyl groups in Ganoderic acid Mf, results in the absorption of UV or visible light at specific wavelengths. tandfonline.comresearchgate.net The λmax values obtained from the UV-Vis spectrum are characteristic of the electronic structure of the molecule. tandfonline.com

Table 3: IR and UV-Vis Spectroscopic Data for Ganoderic Acid Mf

Spectroscopy Feature Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR Absorption Band ~3400 O-H stretch
IR Absorption Band ~1720 C=O stretch (ketone, carboxylic acid)
IR Absorption Band ~1640 C=C stretch
UV-Vis λmax ~252 Conjugated system

Typical absorption ranges for the indicated functional groups.

Pharmacological Investigations of Ganoderic Acid Mf: Pre Clinical and Mechanistic Studies

In Vitro Cellular Responses to Ganoderic Acid Mf

Ganoderic acid Mf has demonstrated inhibitory effects on the growth of various human carcinoma cell lines. researchgate.netnih.gov In a comparative study with its positional isomer, ganoderic acid S, both compounds were found to decrease cell population growth. researchgate.netnih.gov Notably, Ganoderic acid Mf exhibited a greater selectivity in its cytotoxic action, showing more pronounced effects on cancer cells compared to normal cells. researchgate.netnih.gov The primary human cancer cell line used to document these effects was the human cervical carcinoma HeLa cell line. researchgate.netnih.govnih.gov

Table 1: Effect of Ganoderic Acid Mf on Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
HeLaHuman Cervical CarcinomaDecreased cell population growth; Induction of apoptosis. researchgate.netnih.gov
Various Human Carcinoma Cell LinesNot specifiedDecreased cell population growth. researchgate.netnih.gov

A significant mechanism underlying the anti-proliferative activity of Ganoderic acid Mf is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that treatment with Ganoderic acid Mf leads to a potent increase in the number of both early and late-stage apoptotic cells in the HeLa cell line. researchgate.netnih.gov The apoptotic process is initiated through a mitochondria-mediated pathway. nih.govnih.govcaldic.com

The intrinsic pathway of apoptosis, which is mediated by the mitochondria, is a key target of Ganoderic acid Mf. researchgate.netnih.gov Treatment of HeLa cells with this compound leads to a significant decrease in the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govnih.gov This disruption of the mitochondrial membrane integrity is a critical event that precedes the release of pro-apoptotic factors. nih.gov Consequent to the loss of membrane potential, Ganoderic acid Mf induces a substantial release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govnih.gov The translocation of cytochrome c is a pivotal step that triggers the downstream activation of the caspase cascade. researchgate.net

Table 2: Mitochondrial-Mediated Apoptotic Events Induced by Ganoderic Acid Mf in HeLa Cells

Mitochondrial EventObservationConsequenceReference
Mitochondrial Membrane Potential (ΔΨm)DecreasedDestabilization of the mitochondrial outer membrane. researchgate.netnih.govnih.gov
Cytochrome cRelease from mitochondria into the cytosolActivation of the caspase cascade. researchgate.netnih.govnih.gov

The apoptotic cell death induced by Ganoderic acid Mf is a caspase-dependent process. researchgate.netcaldic.com Following the release of cytochrome c into the cytosol, a stimulation in the activity of key caspase enzymes is observed. researchgate.netnih.gov Specifically, Ganoderic acid Mf treatment leads to the activation of caspase-9, an initiator caspase associated with the intrinsic mitochondrial pathway. researchgate.netnih.gov The activation of caspase-9 subsequently leads to the stimulation of caspase-3, an executioner caspase responsible for cleaving various cellular substrates and carrying out the final stages of apoptosis. researchgate.netnih.govnih.gov

Ganoderic acid Mf influences the expression levels of key proteins belonging to the Bcl-2 family, which are central regulators of mitochondrial-mediated apoptosis. researchgate.net Research has demonstrated that in HeLa cells treated with Ganoderic acid Mf, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is increased. researchgate.netnih.govnih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane, facilitating the release of cytochrome c and promoting cell death. researchgate.net While other ganoderic acids, such as Ganoderic acid T, have been shown to involve the tumor suppressor protein p53 in their mechanism, specific data on the regulation of p53 by Ganoderic acid Mf is not extensively detailed in the available literature. psu.edunih.gov

Table 3: Regulation of Apoptosis-Related Proteins by Ganoderic Acid Mf in HeLa Cells

Protein FamilySpecific ProteinEffect of Ganoderic Acid MfOutcomeReference
Bcl-2 FamilyBax (Pro-apoptotic)Upregulated (inferred from ratio)Promotes apoptosis researchgate.netnih.govnih.gov
Bcl-2 FamilyBcl-2 (Anti-apoptotic)Downregulated (inferred from ratio)Promotes apoptosis researchgate.netnih.govnih.gov
Ratio Bax/Bcl-2 Increased Shift towards pro-apoptotic signaling researchgate.netnih.govnih.gov

In addition to inducing apoptosis, Ganoderic acid Mf exerts anti-proliferative effects by interfering with the cell division cycle. researchgate.netnih.gov Flow cytometry analysis has revealed that treating human cervical carcinoma HeLa cells with Ganoderic acid Mf causes cell cycle arrest in the G1 phase. researchgate.netnih.govnih.gov This blockade at the G1 checkpoint prevents cells from entering the S phase (DNA synthesis), thereby halting their proliferation. researchgate.net This effect is distinct from its isomer, ganoderic acid S, which was found to cause cell cycle arrest in the S phase, highlighting a specific activity for Ganoderic acid Mf. nih.govnih.gov

Cell Cycle Arrest Induction by Ganoderic Acid Mf

Specific Cell Cycle Phase Arrest (e.g., G1 Phase)

A fundamental aspect of GA-Mf's anti-cancer activity is its capacity to induce cell cycle arrest, primarily in the G1 phase. In human oral cancer CAL 27 cells, treatment with GA-Mf led to a notable accumulation of cells in the G1 phase of the cell cycle. This G1 arrest is a critical event, as it prevents cancer cells from entering the S phase, during which DNA synthesis occurs, thereby inhibiting their proliferation. This effect has also been observed in human colorectal cancer cells, where GA-Mf treatment resulted in a dose-dependent increase in the proportion of cells in the G1 phase. By halting the cell cycle at this checkpoint, GA-Mf effectively disrupts the reproductive capability of cancer cells.

Modulation of Cyclin-Dependent Kinases and Cyclins (e.g., Cyclin D1, p21)

The G1 phase arrest induced by Ganoderic acid Mf is a direct consequence of its influence on the intricate machinery of cell cycle regulation, specifically its modulation of cyclin-dependent kinases (CDKs) and their activating partners, the cyclins. Research has shown that GA-Mf treatment significantly reduces the protein levels of Cyclin D1 and its catalytic partners CDK4 and CDK6 in human oral cancer cells. The Cyclin D1-CDK4/6 complex is essential for driving cells through the G1 phase.

Concurrently, GA-Mf has been found to upregulate the expression of CDK inhibitors, such as p21/WAF1. In both oral and colorectal cancer cell lines, an increase in p21 protein levels was observed following GA-Mf administration. The p21 protein acts as a "brake" on the cell cycle by inhibiting the activity of CDK complexes, thus reinforcing the G1 arrest. This dual action—suppressing pro-proliferative cyclins while enhancing inhibitory proteins—underpins the potent cell cycle inhibitory effects of GA-Mf.

Cell LineEffect of Ganoderic Acid MfKey Molecular Changes
Human Oral Cancer (CAL 27) Induces G1 phase cell cycle arrest.↓ Cyclin D1, ↓ CDK4, ↓ CDK6, ↑ p21.
Human Colorectal Cancer Causes a dose-dependent G1 phase arrest.↑ p21.

Anti-Invasion and Anti-Metastasis Mechanisms

The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. Ganoderic acid Mf has shown promise in inhibiting key steps of the metastatic cascade.

Inhibition of Matrix Metalloproteinase (MMP) Expression and Activity

A crucial step in cancer cell invasion is the degradation of the extracellular matrix (ECM), which is largely mediated by a family of enzymes called matrix metalloproteinases (MMPs). Studies have demonstrated that Ganoderic acid Mf can effectively suppress the activity and expression of key MMPs. In human lung cancer cells, GA-Mf has been shown to inhibit cell invasion by reducing the expression and enzymatic activities of MMP-2 and MMP-9. These two enzymes are particularly important as they degrade type IV collagen, a major structural component of the basement membrane. The inhibitory effect on these MMPs is thought to be mediated through the suppression of the ERK1/2 signaling pathway.

Cell LineEffect of Ganoderic Acid MfKey Molecular Changes
Human Lung Cancer Inhibits cancer cell invasion.↓ MMP-2, ↓ MMP-9, ↓ p-ERK1/2.

Immunomodulatory Activities of Ganoderic Acid Mf

Modulation of Cytokine Production (e.g., IL-2, IFN-γ)

Cytokines are signaling proteins that play a pivotal role in regulating immune responses. While direct studies on Ganoderic acid Mf's specific effects on IL-2 and IFN-γ are limited, research on related ganoderic acids and crude extracts of Ganoderma lucidum suggests a pattern of immunomodulation. These compounds have been shown to influence cytokine production, often promoting a Th1-type immune response, which is characterized by the secretion of IL-2 and IFN-γ and is crucial for effective anti-tumor immunity. However, specific data for GA-Mf in this area requires further investigation.

Effects on Immune Cell Activation (e.g., NK cells)

Natural Killer (NK) cells are a type of cytotoxic lymphocyte that constitutes a major component of the innate immune system and plays a critical role in host rejection of tumors. The immunomodulatory effects of compounds from Ganoderma lucidum often include the enhancement of NK cell activity. While direct evidence specifically for Ganoderic acid Mf is still emerging, the known bioactivities of the broader family of ganoderic acids suggest a potential to enhance the cytotoxic functions of NK cells, thereby contributing to immune-mediated tumor surveillance and elimination. Further dedicated studies are needed to confirm and detail the specific impact of GA-Mf on NK cell activation.

Molecular Targets and Signaling Pathways Modulated by Ganoderic Acid Mf

Ganoderic acid Mf, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, has been the subject of various pharmacological studies to elucidate its mechanisms of action. These investigations have revealed its ability to interact with and modulate several key molecular targets and signaling pathways involved in cellular processes like proliferation, apoptosis, and metabolism.

Interactions with Protein Kinase Signaling Cascades (e.g., PI3K/Akt/mTOR, JAK2-STAT3)

Ganoderic acid Mf has been shown to induce apoptosis in human cervical carcinoma HeLa cells through a mitochondria-mediated pathway. nih.gov This pro-apoptotic effect is a common feature among several ganoderic acids, which are known to target critical cell survival pathways. caldic.com While direct evidence specifically detailing Ganoderic acid Mf's interaction with the PI3K/Akt/mTOR or JAK2-STAT3 pathways is still emerging, the broader family of ganoderic acids has demonstrated significant activity in modulating these cascades.

For instance, other ganoderic acids, such as Ganoderic acid DM, have been found to inhibit the PI3K/Akt/mTOR signaling cascade in non-small cell lung cancer cells, leading to autophagic apoptosis. mdpi.commedchemexpress.com Similarly, Ganoderic acid A has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial in inflammatory responses and cell survival. mdpi.comnih.gov Given the structural similarities among ganoderic acids, it is plausible that Ganoderic acid Mf may also exert its effects through similar mechanisms, a hypothesis that warrants further investigation.

Enzyme Inhibition Profiles (e.g., Aldose Reductase, 5α-Reductase, HMG-CoA Reductase, α-Glucosidase, Steroid Sulfatase, Topoisomerases)

The pharmacological profile of Ganoderic acid Mf includes its interaction with various enzymes, a characteristic shared with other lanostane (B1242432) triterpenoids from Ganoderma species. scielo.org.mx

Aldose Reductase: While specific inhibitory data for Ganoderic acid Mf on aldose reductase is not prominently documented, other ganoderic acids have shown potent inhibitory activity against this enzyme, which is implicated in diabetic complications. caldic.commdpi.com For example, Ganoderic acid Df exhibits significant aldose reductase inhibition. medchemexpress.com The structural features of ganoderic acids, such as the carboxyl group in the side chain, are considered crucial for this inhibitory activity. nih.gov

5α-Reductase: Several ganoderic acids, including the structurally similar Ganoderic acid DM, are known inhibitors of 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone. scielo.org.mxnih.gov Ganoderic acid DM has an IC50 value of 10.6 µM for 5α-reductase inhibition. nih.govcaymanchem.com This inhibition is significant in the context of androgen-related conditions. scielo.org.mx

HMG-CoA Reductase: Ganoderic acids have been identified as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. taylorandfrancis.com For instance, Ganoderic acid DM has an IC50 value of 9.5 µM for HMG-CoA reductase inhibition. caymanchem.com Other ganoderic acids like 7-oxo-ganoderic acid Z and 15-hydroxy-ganoderic acid S also exhibit inhibitory effects on this enzyme. researchgate.net

α-Glucosidase: Some ganoderic acids have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Ganoderic acid Y, for example, is an α-glucosidase inhibitor with an IC50 of 170 μM. xcessbio.commedchemexpress.com

Steroid Sulfatase: Information regarding the direct inhibition of steroid sulfatase by Ganoderic acid Mf is limited in the reviewed literature.

Topoisomerases: Certain ganoderic acids, such as Ganoderic acid X, have been found to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription. nih.govcaldic.compsu.edu This inhibition can lead to cell cycle arrest and apoptosis. ffhdj.com While direct evidence for Ganoderic acid Mf is pending, the potential for topoisomerase inhibition is a characteristic of this class of compounds. spandidos-publications.com

Direct Binding to Cellular Proteins (e.g., 14-3-3ζ protein, MDM2)

The mechanism of action for ganoderic acids also involves direct interactions with specific cellular proteins.

14-3-3ζ protein: The 14-3-3 protein family plays a significant role in regulating various cellular processes, including cell cycle control and apoptosis. ffhdj.comqiagen.com Ganoderic acid D has been shown to directly bind to the 14-3-3ζ protein, which may contribute to its apoptotic effects. ffhdj.com Studies have also suggested that 14-3-3ζ is a potential binding target for Ganoderic acid D, influencing its anti-senescence effects. nih.gov

MDM2: The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Virtual screening studies have predicted that some Ganoderma lucidum triterpenoids, including Ganoderic acid A, have a potential binding affinity for MDM2. excli.demdpi.com Subsequent research has shown that derivatives of Ganoderic acid A can induce apoptosis by regulating the p53 signaling pathway, potentially by binding to MDM2. mdpi.comnih.govresearchgate.net

Comparative Pre-clinical Pharmacology of Ganoderic Acid Mf with other Ganoderic Acids

Ganoderic acid Mf shares a number of pharmacological properties with other ganoderic acids, yet also exhibits unique characteristics.

Ganoderic acid Mf, along with Ganoderic acid S, has been shown to induce mitochondria-mediated apoptosis in human cervical carcinoma HeLa cells. nih.gov Both isomers demonstrated inhibitory effects on the growth of various human carcinoma cell lines. nih.gov However, they differ in their effect on the cell cycle, with Ganoderic acid Mf causing a G1 phase arrest, while Ganoderic acid S induces an S phase arrest. nih.gov

In comparison to other well-studied ganoderic acids, such as Ganoderic acid A, which has been extensively investigated for its role in modulating pathways like JAK-STAT3 and PI3K/Akt, the specific molecular interactions of Ganoderic acid Mf are less defined. mdpi.comnih.govbrieflands.com Ganoderic acid DM is a potent inhibitor of 5α-reductase and HMG-CoA reductase and has been studied for its anti-androgenic and osteoclastogenesis inhibitory effects. nih.govcaymanchem.commiloa.eunih.gov Ganoderic acid T is recognized for its anti-invasive and anti-metastatic properties, mediated through the suppression of matrix metalloproteinases. nih.gov

Structure Activity Relationships of Ganoderic Acid Mf and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activities of ganoderic acids are closely linked to the presence and position of functional groups and double bonds within their complex lanostane (B1242432) skeleton.

Role of Carboxyl Groups in Side Chains

The carboxyl group in the side chain of ganoderic acids, typically at C-26, has been identified as a crucial feature for certain biological activities. For instance, studies on the aldose reductase inhibitory activity of ganoderma acids, including analogues of Ganoderic acid Mf, suggest that the carboxyl group in the side chain is essential for recognition and activity researchgate.netnih.gov. Similarly, for ganoderic acid DM, the carboxyl group of the side chain is considered essential for its 5α-reductase inhibitory activity nih.govencyclopedia.pub. Chemical modification of the carboxyl group, such as methylation, can significantly reduce or abolish the inhibitory effect nih.govencyclopedia.pub.

Significance of Hydroxyl Substituents at Specific Positions (e.g., C-3, C-7, C-11, C-15)

Hydroxyl groups at specific positions on the lanostane skeleton play important roles in the activity of ganoderic acids. For some ganoderic acids, hydroxyl substituents at C-3, C-7, and C-15 are considered valuable for potent aldose reductase inhibition researchgate.netnih.gov. The hydroxyl substituent at C-11 has also been highlighted as an important feature for aldose reductase inhibitory activity researchgate.netnih.gov. The presence and configuration of hydroxyl or carbonyl groups at positions like C-3, C-7, C-11, and C-15 are common substitutions in lanostane-type triterpenoids with a double bond between C-8 and C-9 encyclopedia.pubresearchgate.net.

Impact of Double Bonds on Activity

Double bonds within the ganoderic acid structure can influence their biological activity. For aldose reductase inhibitory activity, a double bond moiety at C-20 and C-22 in the side chain can contribute to improving activity researchgate.netnih.gov. Ganoderic acid Mf itself possesses two pairs of double bonds at positions C-7(8) and 9(11) nih.gov. These double bonds are characteristic of certain types of Ganoderma triterpenoids researchgate.netmdpi.com.

Design and Synthesis of Ganoderic Acid Mf Derivatives and Analogues

Due to the complex structure and sometimes low natural abundance of specific ganoderic acids like Mf, as well as the potential to improve their properties, the design and synthesis of derivatives and analogues are active areas of research.

Chemical Modification Strategies

Chemical modification of ganoderic acids is employed to create derivatives with potentially improved bioactivity, solubility, or stability. The carboxyl group is a common site for chemical modification. For instance, amide derivatives of Ganoderic acid A have been synthesized by modifying the carboxyl group to investigate their anti-tumor activities mdpi.com. These modifications can lead to compounds with enhanced anti-proliferation effects compared to the parent compound mdpi.com.

In Vitro Biological Evaluation of Synthesized Derivatives

The in vitro biological evaluation of synthesized derivatives of natural products like Ganoderic acid Mf is a crucial step in drug discovery and development. This process involves assessing the biological activities of chemically modified versions of the parent compound in controlled laboratory settings, typically using cell lines or enzyme assays. The synthesis of derivatives is often guided by structure-activity relationship (SAR) studies, aiming to identify structural motifs responsible for specific activities or to enhance potency, selectivity, or other pharmacological properties.

While extensive research specifically detailing the synthesis and in vitro evaluation of a wide range of synthesized derivatives of Ganoderic acid Mf is not prominently featured in the immediately available literature, studies on derivatives of other ganoderic acids, such as Ganoderic acid A, demonstrate the methodologies employed in this area. For instance, amide derivatives of Ganoderic acid A have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines in vitro. chem960.com Such studies typically involve chemical modification at specific functional groups, followed by assessment of the derivatives' effects on cellular processes like proliferation, apoptosis, and cell cycle progression.

Applying this approach to Ganoderic acid Mf would involve designing and synthesizing derivatives with targeted structural alterations. These modifications could explore the impact of changes to the triterpene skeleton, the side chain, or the functional groups (e.g., hydroxyl, carbonyl, carboxyl, and acetyl groups) on biological activity. The synthesized compounds would then undergo a series of in vitro assays to determine their potency and efficacy compared to the parent compound, Ganoderic acid Mf.

Comparative Cellular Activity Assessment

Comparative cellular activity assessment is a key component of evaluating ganoderic acid derivatives and analogues. This involves directly comparing the effects of Ganoderic acid Mf with those of its derivatives or naturally occurring isomers on various cellular functions. These comparisons provide valuable insights into how specific structural features influence biological outcomes at the cellular level.

Research has investigated the comparative cellular activity of Ganoderic acid Mf and Ganoderic acid S, a naturally occurring positional isomer, particularly in the context of their effects on human cervical carcinoma HeLa cells. researchgate.netnih.govchemfaces.com Both Ganoderic acid Mf and Ganoderic acid S have been shown to decrease cell population growth in various human carcinoma cell lines. researchgate.netnih.gov Notably, Ganoderic acid Mf demonstrated better selectivity between normal and cancer cells compared to Ganoderic acid S. researchgate.netnih.gov

Further comparative analysis in HeLa cells revealed differences in their impact on the cell cycle and apoptosis. Ganoderic acid S was found to induce cell cycle arrest in the S phase, while Ganoderic acid Mf caused cell cycle arrest in the G1 phase. researchgate.netnih.gov Moreover, Ganoderic acid Mf exhibited a more potent increase in the number of early and late apoptotic cells compared to Ganoderic acid S. researchgate.netnih.gov Both isomers were shown to induce apoptosis through a mitochondria-mediated pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and stimulation of caspase-3 and caspase-9 activity, along with an increased Bax/Bcl-2 ratio. researchgate.netnih.gov

These comparative findings highlight that even subtle structural differences, such as the positional isomerism between Ganoderic acid Mf and S, can lead to distinct cellular responses. While Ganoderic acid S is not a synthesized derivative, its comparative evaluation with Ganoderic acid Mf provides a clear example of how structural variations within the ganoderic acid class can influence cellular activity and mechanisms of action. Comparative studies involving synthesized derivatives of Ganoderic acid Mf would similarly aim to delineate the structure-activity relationships governing specific biological effects, such as cytotoxicity, cell cycle modulation, and the induction of apoptosis in cancer cell lines.

The following table summarizes the comparative effects of Ganoderic acid Mf and Ganoderic acid S on key cellular processes in HeLa cells:

Cellular EffectGanoderic Acid MfGanoderic Acid SSource
Cell Population GrowthDecreasedDecreased researchgate.netnih.gov
Selectivity (Normal vs. Cancer Cells)Better selectivityLower selectivity researchgate.netnih.gov
Cell Cycle ArrestG1 phase arrestS phase arrest researchgate.netnih.gov
Apoptosis InductionMore potent increase in early/late apoptosisLess potent increase in early/late apoptosis researchgate.netnih.gov
Apoptosis PathwayMitochondria-mediatedMitochondria-mediated researchgate.netnih.gov

Future research involving the synthesis of targeted Ganoderic acid Mf derivatives and their subsequent comparative cellular activity assessment would further elucidate the precise structural requirements for desired biological effects, paving the way for the rational design of more potent and selective compounds.

Analytical Methodologies for Ganoderic Acid Mf

Qualitative and Quantitative Analysis of Ganoderic Acid Mf in Biological and Botanical Matrices

The analysis of Ganoderic acid Mf is typically performed as part of a broader chemical profiling of Ganoderma extracts, which contain a multitude of structurally similar triterpenoids.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of ganoderic acids. For the analysis of complex mixtures containing Ganoderic acid Mf, reverse-phase HPLC is commonly employed. One study successfully detected dozens of triterpenoids, including Ganoderic acid Mf, from Ganoderma lucidum samples using an HPLC system with a Photodiode Array (PDA) detector. nih.gov The separation was achieved on a C18 column with a gradient elution system. nih.gov

While this method was used to detect Ganoderic acid Mf as part of a larger fingerprint, specific quantitative methods focusing solely on this compound are not extensively detailed in the reviewed literature. The chromatographic conditions used for the general fingerprinting that successfully detected Ganoderic acid Mf are outlined below.

Table 1: HPLC Conditions for Fingerprint Analysis Including Ganoderic Acid Mf

ParameterConditionSource
InstrumentHPLC with Photodiode Array Detector (PAD) nih.gov
ColumnNot explicitly specified for Mf, but C18 columns are standard for ganoderic acids. nih.gov
Mobile PhaseGradient elution (specifics not detailed for Mf) nih.gov
DetectionPhotodiode Array (PDA) nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the definitive identification of compounds in complex mixtures. The coupling of HPLC with tandem mass spectrometry (HPLC-MSn) has been used for the tentative identification of Ganoderic acid Mf in G. lucidum extracts. nih.gov This technique provides mass information that, combined with chromatographic retention time, offers a high degree of confidence in compound identification, even without a pure reference standard. nih.gov

In one analysis, Ganoderic acid Mf was identified by its retention time and its mass spectral data, specifically its deprotonated molecular ion [M-H]⁻ and subsequent fragmentation patterns in MS2. nih.gov The high sensitivity and selectivity of LC-MS/MS are particularly advantageous for distinguishing between isomeric triterpenoids. ganoderma-market.com

Table 2: Mass Spectrometry Data for the Identification of Ganoderic Acid Mf

ParameterValueSource
Ionization ModeNegative Ion Mode nih.gov
Retention Time (tR)29.16 min nih.gov
Parent Ion [M-H]⁻ (MS1)m/z 459.2763 nih.gov
Fragmentation Ions (MS2)m/z 441.2818 [M-H-H₂O]⁻ nih.gov
m/z 423.3502 [M-H-2H₂O]⁻ nih.gov
m/z 397.4172 [M-H-H₂O-CO₂]⁻ nih.gov

The use of HPLC-MSn represents an advanced hyphenated technique essential for the comprehensive profiling of triterpenoids in Ganoderma. nih.gov This method allows for the structural deduction of multiple components in a single run. The combination of chromatographic separation (HPLC) with multi-stage mass analysis (MSn) provides detailed structural information based on fragmentation pathways, which is critical for differentiating closely related ganoderic acid isomers. nih.govnih.gov This approach is invaluable for phytochemical analysis and quality control of botanical materials where reference standards for every single compound, such as Ganoderic acid Mf, may not be commercially available. nih.gov

Method Validation for Robustness and Reproducibility

While analytical methods for the general profiling of ganoderic acids have been validated, specific method validation data focusing exclusively on Ganoderic acid Mf are not available in the reviewed scientific literature. The following sections describe the standard parameters for method validation, noting the lack of specific data for this compound.

For a quantitative method, linearity is established by analyzing serial dilutions of a standard to demonstrate a proportional relationship between concentration and detector response, typically confirmed by a correlation coefficient (r²) close to 1.0. mdpi.comjfda-online.com Sensitivity is determined by the limit of detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. ganoderma-market.comnih.gov

Specificity in the context of LC-MS analysis of Ganoderic acid Mf is achieved through the unique combination of its HPLC retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern, which differentiate it from other co-eluting compounds. nih.govnih.gov However, specific LOD and LOQ values for Ganoderic acid Mf have not been reported. nih.gov

Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. jfda-online.com Accuracy is the closeness of a measured value to a known true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com

Application in Quality Control of Ganoderma Extracts and Products

Ganoderic acid Mf, as a significant triterpenoid (B12794562) in Ganoderma, plays a role in the quality assessment of its extracts and derived products. The concentration of specific ganoderic acids can vary significantly between different Ganoderma species and even between different parts of the mushroom, such as the pileus, stipe, and spores. thieme-connect.com This variation underscores the importance of robust quality control measures.

Analytical methods for quality control often aim to create a chemical fingerprint of the Ganoderma extract. This fingerprint is a unique chromatographic or spectroscopic profile that represents the chemical composition of the sample. By comparing the fingerprint of a product to that of a standardized reference material, the quality and authenticity of the product can be verified. Several studies have focused on developing fingerprinting methods using HPLC and UHPLC for the quality control of Ganoderma lucidum. nih.govresearchgate.net

Chromatographic Techniques for Quantification:

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a cornerstone technique for the qualitative and quantitative analysis of Ganoderic acid Mf. nih.govnih.gov Reversed-phase C18 columns are commonly employed for the separation of ganoderic acids. nih.govganoderma-market.comjfda-online.com The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an acidified aqueous solution, often containing formic acid or acetic acid to improve peak shape and resolution. ganoderma-market.comjfda-online.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the simultaneous quantification of multiple ganoderic acids, including Ganoderic acid Mf. eurekaselect.com This method is particularly valuable for analyzing complex mixtures and for detecting trace amounts of specific compounds. eurekaselect.com The use of Multiple Reaction Monitoring (MRM) mode in MS/MS provides high specificity for targeted analytes. eurekaselect.com

Method Validation:

For an analytical method to be suitable for quality control, it must undergo rigorous validation. Key validation parameters include linearity, precision, accuracy, and stability. Studies have demonstrated good linearity for the quantification of ganoderic acids with correlation coefficients (r²) greater than 0.998. eurekaselect.com The precision of these methods, expressed as the relative standard deviation (RSD), is typically low, with intra-day and inter-day RSDs below 6.8% and 8.1%, respectively, indicating good repeatability. eurekaselect.com Recovery studies are performed to assess the accuracy of the method, with recovery ranges of 89.1–114.0% being reported. eurekaselect.com The stability of the analytes in the prepared sample solutions is also crucial, with some studies showing that ganoderic acids are stable for up to 72 hours at room temperature. eurekaselect.com

Research Findings on Ganoderic Acid Mf in Quality Control:

Research has demonstrated the utility of Ganoderic acid Mf as a marker for the quality control of Ganoderma products. For instance, a study by Li et al. (2013) isolated and characterized Ganoderic acid Mf from Ganoderma lucidum mycelia and investigated its stability. researchgate.net Such stability data is critical for developing reliable analytical methods and for ensuring the quality of products over their shelf life. researchgate.net

The following table summarizes findings from a study that developed a UPLC-MS/MS method for the simultaneous determination of eleven ganoderic acids, providing a basis for the quality evaluation of Ganoderma.

Parameter Value Significance for Quality Control
Correlation Coefficient (r²) > 0.998Indicates a strong linear relationship between concentration and response, allowing for accurate quantification. eurekaselect.com
Recovery 89.1–114.0%Demonstrates the accuracy of the analytical method in extracting and measuring the target compounds. eurekaselect.com
Intra-day Precision (RSD) < 6.8%Shows the high repeatability of the method within the same day. eurekaselect.com
Inter-day Precision (RSD) < 8.1%Indicates the reproducibility of the method across different days. eurekaselect.com
Limit of Detection (LOD) 0.66–6.55 µg/kgThe lowest concentration of the analyte that can be reliably detected. eurekaselect.com
Limit of Quantification (LOQ) 2.20–21.84 µg/kgThe lowest concentration of the analyte that can be accurately quantified. eurekaselect.com
Sample Stability Stable for 72 hours at room temperatureEnsures that the analytical results are not affected by degradation of the analyte during sample processing and analysis. eurekaselect.com

The application of these validated analytical methodologies allows for the standardization of Ganoderma extracts and products based on their Ganoderic acid Mf content, among other key bioactive compounds. This ensures that consumers receive products of consistent quality and chemical composition.

Stability and Pre Clinical Formulation Considerations for Ganoderic Acid Mf

Chemical Stability of Ganoderic Acid Mf under Various Conditions

The inherent structure of Ganoderic acid Mf, particularly its double bond configuration, plays a crucial role in its stability. Research indicates that ganoderic acids possessing two pairs of double bonds at positions C-7(8) and C-9(11), a characteristic of GA-Mf, are notably stable, even in acidic methanolic solutions. researchgate.netresearchgate.net This structural feature confers a higher degree of stability compared to other ganoderic acid variants that may be more susceptible to degradation. researchgate.netresearchgate.net

pH-Dependent Degradation Pathways

The stability of ganoderic acids can be significantly influenced by pH. While specific degradation kinetics for GA-Mf are not extensively detailed, studies on analogous compounds and formulations provide valuable insights. For instance, the stability of 7-O-ethyl ganoderic acid O, a related triterpenoid (B12794562), is highly pH-dependent. Its degradation is significantly faster in acidic conditions (pH 5.1) compared to a neutral environment. researchgate.net The proposed mechanism for this acid-catalyzed degradation involves a rapid protonation followed by the removal of a functional group. researchgate.netresearchgate.net

Conversely, when ganoderic acids are encapsulated in advanced delivery systems, their stability across a range of pH values is markedly improved. Nano-lipidic carriers (NLCs) loaded with ganoderic acid have demonstrated stability in simulated gastric fluids at pH 1.2 and 6.8. nih.govnih.gov Similarly, nanodispersion formulations have shown that the particle size and zeta potential—key indicators of formulation stability—remain virtually unchanged when stored at different pH levels for 14 days at room temperature. mdpi.com This suggests that while the free compound may be susceptible to pH-driven degradation, encapsulation provides a protective barrier, preserving the compound's integrity in varying pH environments, such as those encountered in the gastrointestinal tract.

Table 1: Stability of Ganoderic Acid Formulations under Different pH Conditions

Formulation Condition Stability Outcome Source(s)
Nano-Lipidic Carriers (NLCs) Simulated Gastric Fluids (pH 1.2 and 6.8) Stable; non-significant changes to particle size, PDI, and entrapment efficiency. nih.gov
Nanodispersions Solutions at various pH levels Stable; zeta average remained virtually unchanged for 14 days. mdpi.com

| 7-O-ethyl ganoderic acid O (Analogue) | Acidic Methanol (B129727) (pH 5.1) | Unstable; rapid degradation with an activation energy of 38.2 ± 3.6 kJ/mol. | researchgate.net |

Effects of Solvent Environment (e.g., Aprotic vs. Protic)

The choice of solvent is a critical factor in the stability of ganoderic acids during extraction, purification, and formulation. Studies have shown that some ganoderic acids exhibit optimal stability in aprotic (non-polar) solvents like chloroform (B151607) and ethyl acetate. researchgate.netresearchgate.net In contrast, protic solvents, particularly under acidic conditions, can facilitate degradative reactions. researchgate.netresearchgate.net

For example, Ganoderic acid Mc, which has an acetyl group at the C-7 position, is readily converted to Ganoderic acid Mk in protic environments. researchgate.netresearchgate.net Similarly, other ganoderic acids with a hydroxyl or methoxy (B1213986) group at C-7 are known to be sensitive to acid-catalyzed elimination reactions in protic solvents like methanol. researchgate.netresearchgate.net However, as previously noted, the specific double bond structure of Ganoderic acid Mf renders it more resilient to such degradation compared to its counterparts. researchgate.netresearchgate.net This relative stability in protic solvents is an important consideration for its processing and analysis. The poor stability of some related compounds, like Ganoderic acid D, in aqueous solutions (a protic environment) further underscores the importance of solvent selection, with recommendations against storing aqueous solutions for more than a day. caymanchem.com

Table 2: Influence of Solvent Type on the Stability of Ganoderic Acids

Ganoderic Acid Type Solvent Type Observed Stability / Reaction Source(s)
Ganoderic acid Mf, S, Mk Protic (Acidic Methanol) Relatively stable due to C-7(8), C-9(11) diene structure. researchgate.netresearchgate.net
New GA derivative (7α-hydroxy-8-ene type) Aprotic Optimal stability. researchgate.netnih.gov
New GA derivative (7α-hydroxy-8-ene type) Protic (Methanol) Apparent degradation via acid-catalyzed mechanism. researchgate.netnih.gov
Ganoderic acid Mc Protic Readily converted to Ganoderic acid Mk. researchgate.netresearchgate.net

| Ganoderic acid D | Aqueous Buffer (Protic) | Sparingly soluble; aqueous solution not stable for more than one day. | caymanchem.com |

Strategies for Enhancing Stability and Bioavailability in Pre-clinical Formulations

The inherent lipophilicity and low water solubility of Ganoderic acid Mf contribute to its limited oral bioavailability, a common challenge for many triterpenoids. mdpi.commdpi.com Pharmacokinetic studies on related compounds like Ganoderic acid A reveal a low absolute bioavailability of approximately 10-18%, necessitating the development of advanced formulation strategies. nih.govscialert.net

Nanodispersion and Encapsulation Techniques (e.g., Nano-lipidic Carriers)

To address the challenges of poor solubility and stability, researchers have focused on nanotechnology-based delivery systems. These formulations aim to encapsulate the active compound, protecting it from degradation and enhancing its absorption.

Nanodispersions: One successful approach involves the use of ultrasonic cavitation and solvent evaporation to create ganoderic acid-loaded nanodispersions. mdpi.com This technique encapsulates the ganoderic acid within a hydrophobic core, resulting in nanoparticles with a size under 200 nm. mdpi.com These nanodispersions exhibit excellent physical stability, attributed to a high negative zeta potential (e.g., -45.9 mV), which prevents particle aggregation. mdpi.com

Nano-Lipidic Carriers (NLCs): NLCs represent another promising strategy. These are second-generation lipid nanoparticles that offer high drug loading and long-term stability. nih.gov Ganoderic acid-loaded NLCs have been prepared using methods like hot microemulsion and double emulsion solvent displacement. nih.govnih.govresearchgate.netexlibrisgroup.com These formulations yield extremely small particle sizes (as low as ~73 nm) and high entrapment efficiencies, indicating that the majority of the compound is successfully encapsulated within the lipid matrix. pharmaexcipients.com Solid Lipid Nanoparticles (SLNs), a precursor to NLCs, have also been successfully used, demonstrating stable particle size and drug content over a 12-week storage period. pharmaexcipients.com

Table 3: Characteristics of Pre-clinical Formulations for Ganoderic Acid

Formulation Type Preparation Method Particle Size Polydispersity Index (PDI) Entrapment Efficiency (EE) / Loading Capacity (LC) Source(s)
Nanodispersion Ultrasonic Cavitation & Solvent Evaporation < 200 nm 0.289 Not Reported mdpi.com
Nano-Lipidic Carrier (NLC) Double Emulsion Solvent Displacement 156 nm 0.277 EE: 86.3%, LC: 12.2% nih.gov

| Solid Lipid Nanoparticle (SLN) | Hot-Homogenization | 73 nm | 0.138 | EE: 66%, LC: 11.53% | pharmaexcipients.com |

Impact of Formulation on Pre-clinical Bioavailability

The primary goal of developing advanced formulations like nanodispersions and NLCs is to improve the oral bioavailability of Ganoderic acid Mf. mdpi.com Low bioavailability is often due to a combination of poor dissolution in the gastrointestinal tract and significant first-pass metabolism in the liver. mdpi.comresearchgate.net

Encapsulation techniques directly address these issues. By enclosing the lipophilic ganoderic acid in a nanoparticle, its solubility in the aqueous environment of the gut is improved. The small particle size of these formulations provides a large surface area for absorption, and the lipidic nature of carriers like NLCs can facilitate transport across the intestinal membrane. mdpi.com Studies explicitly state that methods like nanodispersion greatly enhance the oral bioavailability of poorly stable medicinal compounds like ganoderic acid. mdpi.com In vitro drug release studies show a sustained release profile from NLCs, which can also contribute to improved therapeutic outcomes. nih.gov The enhanced stability of these formulations in gastric pH further ensures that more of the intact compound reaches the site of absorption. nih.gov

Metabolism and Pharmacokinetics of Ganoderic Acid Mf: Pre Clinical Investigations

In Vitro Metabolic Profiling of Ganoderic Acid Mf

Comprehensive in vitro metabolic studies on Ganoderic acid Mf are required to understand its biotransformation. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes to identify the resultant metabolites and the enzymes involved.

Identification of Phase I (e.g., Oxidation, Reduction, Hydroxylation) and Phase II Metabolites (e.g., Glucuronidation)

Currently, there is no published data identifying the specific Phase I and Phase II metabolites of Ganoderic acid Mf.

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

The specific cytochrome P450 isoforms or other enzymes responsible for the metabolism of Ganoderic acid Mf have not been characterized in scientific literature.

Metabolic Soft Spots on the Ganoderic Acid Mf Structure

Without experimental data, the metabolic "soft spots"—the positions on the molecule most susceptible to enzymatic modification—of Ganoderic acid Mf remain speculative.

Pre-clinical Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models are essential to determine how a compound is absorbed, distributed throughout the body, metabolized, and excreted.

Absorption, Distribution, and Elimination Characteristics

There is a lack of published pre-clinical studies detailing the absorption, distribution, and elimination characteristics of Ganoderic acid Mf.

Future Research Directions and Translational Potential for Ganoderic Acid Mf

Elucidating Undiscovered Mechanistic Pathways

Current research indicates that Ganoderic acid Mf induces apoptosis in cancer cells through a mitochondria-mediated pathway. nih.gov This involves a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov One study on human cervical carcinoma HeLa cells demonstrated that Ganoderic acid Mf causes cell cycle arrest in the G1 phase. nih.govnih.gov However, the complete picture of its molecular interactions remains to be unveiled.

Future investigations should aim to identify the direct molecular targets of Ganoderic acid Mf. While some ganoderic acids are known to interact with pathways like PI3K/AKT/mTOR and NF-κB, the specific interactions of Ganoderic acid Mf are not fully understood. mdpi.comnih.gov Network pharmacology studies have suggested potential targets such as TP53, TNF, CASP3, and IL6, and involvement in the AGE-RAGE and cAMP signaling pathways, which require experimental validation. nih.govnih.gov Understanding how Ganoderic acid Mf modulates these and other signaling cascades, such as the MAPK pathway, is essential. mdpi.com Further research could also explore its potential role in modulating the tumor microenvironment, including its effects on immune cells and angiogenesis, areas where other ganoderic acids have shown activity. nih.gov

Advanced Structural Modification and Rational Design for Enhanced Specificity

The native bioactivity of Ganoderic acid Mf, while promising, may be enhanced through chemical modification. Rational drug design, guided by computational modeling and an understanding of its structure-activity relationships (SAR), can lead to the synthesis of derivatives with improved therapeutic indices. fu-berlin.de For instance, the modification of the carboxyl group in Ganoderic acid A, a related compound, has yielded amide derivatives with increased anti-tumor activity. mdpi.com A similar approach could be applied to Ganoderic acid Mf to improve its binding affinity and specificity for its molecular targets.

Deacetylating other ganoderic acids, such as GA-F, has been shown to enhance their anti-inflammatory capabilities. nih.gov Exploring such modifications for Ganoderic acid Mf could broaden its therapeutic applications. The goal of these structural modifications is to create analogs with increased potency against cancer cells while minimizing toxicity to normal cells, a desirable characteristic for any chemotherapeutic agent. miloa.eu

Integrated Omics Approaches in Ganoderic Acid Mf Research

To gain a comprehensive understanding of the cellular response to Ganoderic acid Mf, integrated omics approaches are indispensable. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular perturbations induced by this compound. frontiersin.orgtandfonline.comnih.gov

Table 1: Integrated Omics in Ganoderic Acid Research

Omics TechnologyApplication in Ganoderic Acid ResearchPotential Insights for Ganoderic Acid Mf
Proteomics Has been used to identify protein differences in G. lucidum under various treatments and to characterize the cytotoxicity mechanism of other ganoderic acids. nih.govfrontiersin.orgIdentification of direct protein targets and downstream effector proteins of Ganoderic acid Mf.
Metabolomics Employed to analyze the distribution and changes of ganoderic acids during the growth of G. lucidum. mdpi.comElucidation of the metabolic pathways affected by Ganoderic acid Mf treatment in cancer cells.
Transcriptomics Has revealed the regulatory mechanisms of ganoderic acid biosynthesis in G. lucidum. frontiersin.orgUnderstanding the gene expression changes induced by Ganoderic acid Mf, providing clues to its mechanism of action.

By integrating data from these platforms, researchers can construct detailed molecular networks that illustrate the complex interplay of genes, proteins, and metabolites following treatment with Ganoderic acid Mf. This systems biology approach can help in identifying novel biomarkers for treatment response and uncovering previously unknown mechanisms of action. frontiersin.org

Pre-clinical Development for Specific Therapeutic Applications (Mechanism-focused)

The pre-clinical development of Ganoderic acid Mf should be guided by its known and newly discovered mechanisms of action. Its established ability to induce mitochondria-mediated apoptosis and G1 cell cycle arrest makes it a candidate for cancers where these pathways are dysregulated. nih.gov

For example, its pro-apoptotic effects on HeLa cells suggest its potential in treating cervical cancer. nih.govresearchgate.net Further in vitro studies should expand to a wider range of cancer cell lines to identify other cancer types that are particularly sensitive to Ganoderic acid Mf. Subsequent in vivo studies using animal models are necessary to evaluate its efficacy, and pharmacokinetic properties.

A network pharmacology study implicated (+)-Ganoderic acid Mf as a key compound in Ganoderma lucidum for potentially treating optic nerve atrophy by targeting proteins like TP53, TNF, CASP3, and IL6. nih.govnih.gov This suggests a novel therapeutic avenue that warrants further investigation through mechanism-focused pre-clinical studies. The development of targeted delivery systems, such as nanoparticles, could also be explored to enhance the therapeutic effectiveness and reduce potential side effects of Ganoderic acid Mf. miloa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.